1-(3-Methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride
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Overview
Description
1-(3-Methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a complex molecular structure that includes a methoxy group, a piperidine ring, and a hydroxyl group, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride typically involves multiple steps, starting with the reaction of 3-methoxyphenol with an appropriate halogenating agent to form the corresponding halide. This halide is then reacted with piperidine in the presence of a base to form the intermediate compound. Finally, the intermediate is treated with a reducing agent to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes.
Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Application in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1-(3-Methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
1-(3-Methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride can be compared with other similar compounds, such as:
1-(4-Methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride: Similar structure but with a different position of the methoxy group.
1-(3-Methoxyphenoxy)-2-piperidin-1-ylpropan-1-ol hydrochloride: Similar structure but with a different position of the hydroxyl group.
These compounds may exhibit different properties and applications based on their structural differences.
Biological Activity
1-(3-Methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride, also known as 3-(3-methoxyphenoxy)piperidine hydrochloride, is a chemical compound with potential pharmacological applications. Its unique molecular structure, characterized by a piperidine ring and a methoxyphenoxy group, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related research findings.
- Molecular Formula : C15H24ClNO3
- Molecular Weight : 301.81 g/mol
- CAS Number : 902837-25-6
The compound's stability as a hydrochloride salt enhances its solubility in aqueous environments, making it suitable for various biological assays and applications.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit significant biological activities, particularly in pharmacology. Notable activities include:
- Analgesic Effects : Compounds related to this structure have shown potential pain-relieving properties. For example, studies have indicated that certain piperidine derivatives exhibit significant analgesic potency with favorable pharmacokinetic profiles .
- Antimicrobial Activity : Some derivatives demonstrate moderate antibacterial properties, suggesting potential applications in treating bacterial infections.
- Antioxidant Properties : The antioxidant capacity of certain related compounds indicates their potential utility in combating oxidative stress-related diseases .
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in pain signaling pathways or oxidative stress responses. This interaction could lead to its observed analgesic and antioxidant effects .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Analgesic | Significant pain relief in animal models | , |
Antimicrobial | Moderate antibacterial activity | |
Antioxidant | Significant reduction in oxidative stress markers |
Case Study: Analgesic Potency
A study evaluated the analgesic effects of various piperidine derivatives, including those structurally similar to this compound. Results indicated that these compounds exhibited dose-dependent pain relief in rodent models, with some derivatives showing comparable efficacy to established analgesics like morphine .
Case Study: Antimicrobial Screening
In another investigation, a library of piperidine derivatives was screened for antimicrobial activity against common pathogens. The results demonstrated that specific analogs of this compound exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as antimicrobial agents.
Properties
IUPAC Name |
1-(3-methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-18-14-6-5-7-15(10-14)19-12-13(17)11-16-8-3-2-4-9-16;/h5-7,10,13,17H,2-4,8-9,11-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHPBQPGKYVEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CN2CCCCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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